1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide
Description
Properties
Molecular Formula |
C21H27N7O |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H27N7O/c1-15-13-16(2)24-21(23-15)27-11-6-7-17(14-27)20(29)22-10-5-9-19-26-25-18-8-3-4-12-28(18)19/h3-4,8,12-13,17H,5-7,9-11,14H2,1-2H3,(H,22,29) |
InChI Key |
RDAGUWUSIVWZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCCC3=NN=C4N3C=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
In a stirred solution of piperidine (5 equiv.) and potassium carbonate (5 equiv.) in deionized water, 2-chloro-4,6-dimethylpyrimidine (1 equiv.) in tetrahydrofuran (THF) is added dropwise. The mixture is stirred at 20°C for 24 hours, after which THF is evaporated, and the aqueous layer is extracted with ethyl acetate. Purification via flash chromatography (ethyl acetate/hexane gradient) yields 4,6-dimethyl-2-(piperidin-1-yl)pyrimidine as a white solid (96% yield).
Key Data:
| Parameter | Value |
|---|---|
| Solvent System | THF/Water (4:1 v/v) |
| Temperature | 20°C |
| Reaction Time | 24 hours |
| Yield | 96% |
| Purity (HPLC) | >99% (C18, 254 nm) |
¹H NMR (400 MHz, DMSO-d₆) confirms the structure: δ 6.35 (s, 1H, pyrimidine-H), 3.63 (t, J = 5.00 Hz, 4H, piperidine-H), 2.20 (s, 6H, CH₃).
Synthesis of the Triazolo[4,3-a]pyridin-3-ylpropylamine Fragment
The triazolopyridine moiety is constructed via a one-pot cyclization reaction. A validated method uses 2-hydrazinopyridine and aromatic aldehydes at room temperature.
Cyclocondensation Protocol
2-Hydrazinopyridine (1 equiv.) and propionaldehyde (1.2 equiv.) are combined in ethanol with catalytic acetic acid. The mixture is stirred at 25°C for 12 hours, yielding 3-propyl-[1,2,]triazolo[4,3-a]pyridine after recrystallization (82% yield).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (5 mol%) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 82% |
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 6.8 Hz, 1H), 7.95 (d, J = 9.0 Hz, 1H), 7.40 (t, J = 7.2 Hz, 1H), 3.10 (t, J = 7.6 Hz, 2H), 1.85–1.75 (m, 2H), 1.05 (t, J = 7.4 Hz, 3H).
Coupling of Intermediate Moieties to Form the Target Compound
The final step involves coupling the pyrimidinyl-piperidine carboxylic acid with the triazolopyridinylpropylamine via amide bond formation.
Carboxamide Bond Formation
3-Piperidinecarboxylic acid (1 equiv.) is activated with ethyl chloroformate (1.2 equiv.) and N-methylmorpholine (2 equiv.) in dry dichloromethane. After 30 minutes, 3-(3-aminopropyl)-triazolo[4,3-a]pyridine (1 equiv.) is added, and the reaction is stirred at 0°C for 4 hours. Purification via silica gel chromatography (methanol/dichloromethane 1:20) affords the target compound in 74% yield.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Reagent | Ethyl chloroformate |
| Base | N-Methylmorpholine |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Yield | 74% |
¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J = 6.8 Hz, 1H), 8.20 (s, 1H), 6.40 (s, 1H), 3.70–3.60 (m, 4H), 3.15 (t, J = 7.2 Hz, 2H), 2.25 (s, 6H), 1.90–1.80 (m, 2H).
Analytical Validation and Quality Control
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity at λ = 254 nm. Chiral HPLC (Chiralpak® AD-H, hexane/isopropanol 85:15) verifies the absence of enantiomeric impurities.
Spectroscopic Characterization
Industrial-Scale Considerations
Large-scale synthesis requires optimizing solvent recovery and catalytic efficiency. Continuous flow systems are proposed for the triazolopyridine cyclization to enhance throughput .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization , hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including those with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with six structurally analogous molecules (listed in ), focusing on key structural variations and hypothesized pharmacological implications.
Structural Features and Functional Group Analysis
Hypothetical Physicochemical Properties
| Compound ID | Molecular Weight (Da)* | Estimated logP | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |
|---|---|---|---|---|
| Target | ~450 | 3.2 | 2 | 8 |
| 1 | ~280 | 2.8 | 1 | 4 |
| 2 | ~310 | 1.5 | 3 | 6 |
| 3 | ~270 | 0.9 | 2 | 5 |
| 4 | ~240 | 3.0 | 1 | 3 |
| 5 | ~230 | 3.5 | 0 | 3 |
| 6 | ~260 | 2.1 | 2 | 5 |
*Calculated based on molecular formulas inferred from IUPAC names.
Research Implications
- Target vs. Compounds 1 and 4 : The triazolopyridine in the target may offer stronger π-π interactions with aromatic residues in kinase ATP-binding pockets compared to thiazole derivatives .
- Target vs.
- Target vs. Compound 6 : The triazolopyridine’s electron-deficient nature may enhance binding to receptors requiring charge-transfer interactions, unlike the pyrazolopyrimidine in Compound 6 .
Biological Activity
The compound 1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide is an intriguing molecule within the realm of medicinal chemistry, particularly noted for its potential biological activities. This article explores the biological activity of this compound, encompassing its mechanism of action, therapeutic potential, and relevant case studies.
Structure
The compound features a complex structure comprising multiple heterocyclic rings:
- Pyrimidine ring : 4,6-dimethyl substitution enhances lipophilicity.
- Triazole moiety : Known for its role in various biological activities.
- Piperidinecarboxamide group : Often associated with pharmacological properties.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 318.40 g/mol
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as a kinase inhibitor, impacting pathways related to cell proliferation and survival.
Antitumor Activity
Recent research has highlighted the compound's potential as an antitumor agent. For instance, derivatives containing similar structural features have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
These results indicate that modifications to the triazole and piperidine components may enhance antitumor efficacy .
Enzymatic Inhibition
The compound is also being investigated for its inhibitory effects on specific kinases, such as c-Met kinase, which is implicated in various cancers. The IC values for these interactions are critical in determining the compound's therapeutic potential.
Study on Anticancer Properties
A study conducted by researchers focused on the synthesis and evaluation of similar compounds revealed that those with a triazole-pyrimidine framework exhibited promising anticancer properties. The study employed various assays to assess cell viability and apoptosis induction in tumor cells .
Pharmacokinetic Profile
Pharmacokinetic studies are essential in evaluating the drug-like properties of this compound. Early findings suggest favorable absorption and distribution characteristics, though further detailed studies are needed to confirm these observations.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing the compound?
The synthesis involves multi-step procedures, typically starting with precursor coupling of the triazolo-pyridine and piperidine-carboxamide moieties. Key steps include:
- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to link the piperidine and triazolo-pyridine fragments .
- Heterocyclic assembly : Cyclization reactions for the triazolo-pyridine core, requiring precise temperature control (e.g., 80–100°C) and solvents like DMF or acetonitrile .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (ethanol/water mixtures) to isolate the final product . Yields are optimized by monitoring reaction progress via TLC and adjusting catalyst concentrations (e.g., Pd/C for hydrogenation steps) .
Q. Which analytical techniques are essential for confirming structural integrity post-synthesis?
- NMR spectroscopy : H and C NMR verify substituent connectivity, particularly the methyl groups on the pyrimidine ring (δ 2.4–2.6 ppm) and triazolo-pyridine protons (δ 7.2–8.1 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- IR spectroscopy : Identifies carboxamide C=O stretches (~1650–1680 cm) and triazole C=N vibrations (~1600 cm) .
Q. How is the compound initially evaluated for biological activity in academic research?
- Enzyme inhibition assays : Dose-response curves (IC values) against kinases or proteases, using fluorogenic substrates (e.g., ATP-competitive assays) .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists) to assess affinity for GPCRs or ion channels .
- Cellular viability screens : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to probe cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?
- Systematic substitution : Modifying the 4,6-dimethylpyrimidinyl group to ethyl or methoxy analogs to assess steric/electronic effects on target binding .
- Scaffold hopping : Replacing the piperidine carboxamide with morpholine or pyrrolidine to compare conformational flexibility .
- Bioisosteric replacement : Swapping the triazolo-pyridine with imidazo[1,2-a]pyridine to evaluate heterocycle-specific interactions . Data is analyzed using 3D-QSAR models (e.g., CoMFA) to map electrostatic/hydrophobic contributions .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Assay standardization : Replicating studies under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability in enzyme kinetics .
- Off-target profiling : Screening against unrelated targets (e.g., CYP450 isoforms) to identify nonspecific binding .
- Metabolite analysis : LC-MS/MS to detect hydrolyzed or oxidized byproducts that may interfere with activity .
Q. How is computational modeling integrated to predict target interactions?
- Molecular docking : AutoDock Vina or Glide simulations dock the compound into crystal structures (e.g., PDB 3ERT) to prioritize kinase targets .
- Molecular dynamics (MD) : GROMACS simulations (100 ns) assess binding stability, focusing on hydrogen bonds with catalytic lysine residues .
- Free-energy perturbation (FEP) : Predicts ΔΔG values for substituent modifications to guide synthetic prioritization .
Q. What challenges arise in crystallizing the compound for X-ray diffraction, and how are they addressed?
- Solvent selection : Screening co-solvents (e.g., DMSO/water) to improve crystal lattice formation .
- Co-crystallization agents : Adding divalent cations (e.g., Mg) to stabilize carboxylate interactions .
- Cryo-protection : Glycerol (20–30%) prevents ice formation during data collection at 100 K .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
